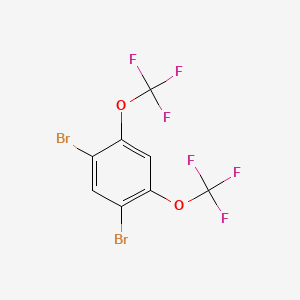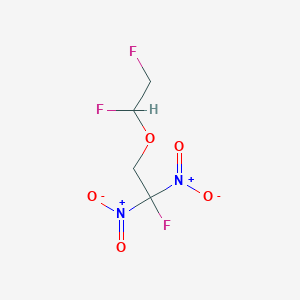
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is a fluorinated organic compound with the molecular formula C4H4F3N2O5. This compound is characterized by the presence of both nitro and fluoro groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane typically involves the reaction of 1,2-difluoroethane with nitric acid and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The nitro and fluoro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in various research applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,2-Bis(2,2-difluoroethoxy)ethane: Another fluorinated compound with different functional groups.
2,4-Difluoronitrobenzene: A compound with similar nitro and fluoro groups but different structural arrangement.
Uniqueness
2-(1,2-Difluoroethoxy)-1-fluoro-1,1-dinitroethane is unique due to its specific combination of nitro and fluoro groups, which impart distinct chemical properties. Its reactivity and stability make it suitable for a wide range of scientific research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63708-10-1 |
|---|---|
Fórmula molecular |
C4H5F3N2O5 |
Peso molecular |
218.09 g/mol |
Nombre IUPAC |
2-(1,2-difluoroethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C4H5F3N2O5/c5-1-3(6)14-2-4(7,8(10)11)9(12)13/h3H,1-2H2 |
Clave InChI |
JVTDYFLRPKNQKT-UHFFFAOYSA-N |
SMILES canónico |
C(C(OCC([N+](=O)[O-])([N+](=O)[O-])F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


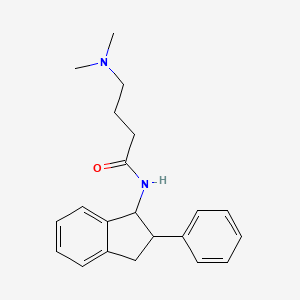
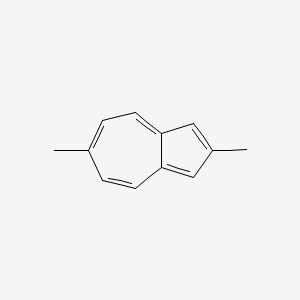
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
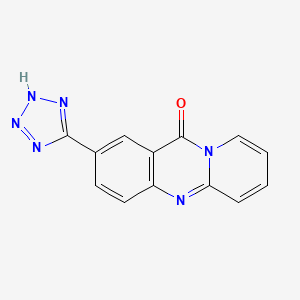

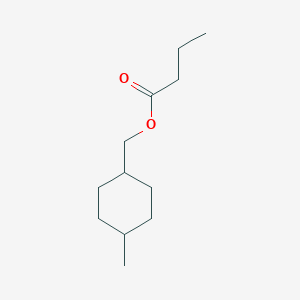
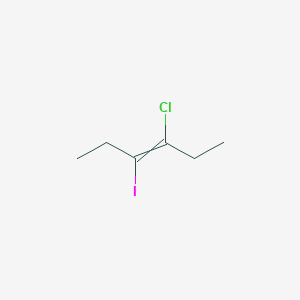
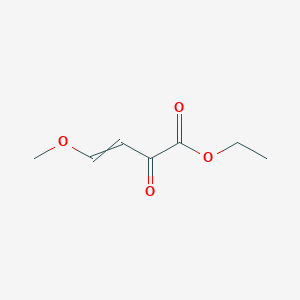
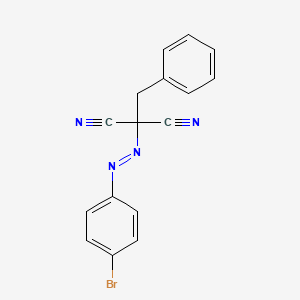

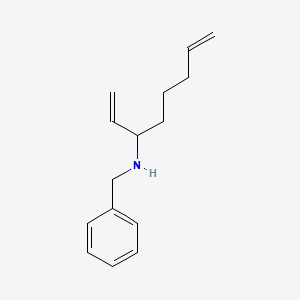
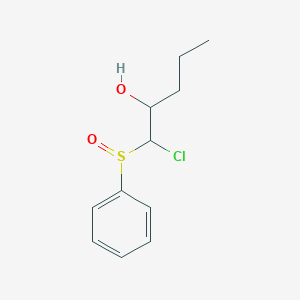
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
